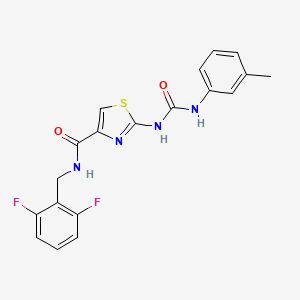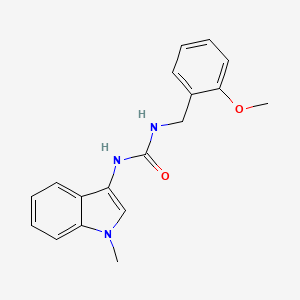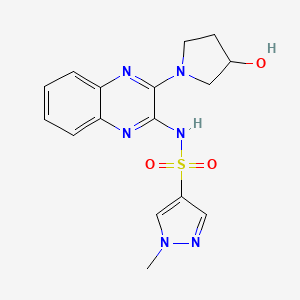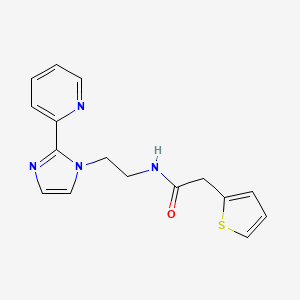
N-(2,4-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antifungal and Antimicrobial Applications Compounds structurally related to N-(2,4-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide have been identified as potential antifungal and antimicrobial agents. Derivatives of 2-oxo-morpholin-3-yl-acetamide, for instance, have shown fungicidal activity against Candida species and antifungal activity against Aspergillus species. These compounds demonstrate promising in vitro activity against various fungi, including molds and dermatophytes, and in vivo efficacy in murine models of systemic Candida albicans infection (Bardiot et al., 2015). Similarly, pyrimidine-triazole derivatives synthesized from morpholin-3-one molecules have been investigated for their antimicrobial activity against selected bacterial and fungal strains, highlighting the versatility of this chemical framework in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Fluorescence and Chemical Properties The structural and fluorescence properties of acetamide derivatives have also been extensively studied. For example, salt and inclusion compounds of 8-hydroxyquinoline-based amides exhibit interesting structural aspects and properties, including fluorescence emission changes upon host-guest complex formation and interaction with different anions (Karmakar, Sarma, & Baruah, 2007). This suggests potential applications in material science and chemical sensors.
Synthetic Methodologies and Chemical Synthesis Research has also focused on the synthesis of related compounds, demonstrating the chemical versatility and potential for modification of the core structure. A rapid and green synthetic method for 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives has been established, showing inhibited tumor necrosis factor alpha and nitric oxide, which are critical in inflammatory and autoimmune diseases (Lei et al., 2017). Furthermore, the synthesis of novel 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides and their evaluation for antibacterial and antifungal activities showcase the compound's potential in medicinal chemistry and drug development (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).
Therapeutic Applications While explicitly excluding drug use and dosage information, it is noteworthy that the structural analogs of this compound have been investigated for their therapeutic effects. Studies have explored the antiviral and neuroprotective potential of anilidoquinoline derivatives in the treatment of diseases like Japanese encephalitis, indicating the broad therapeutic applications of these compounds (Ghosh et al., 2008).
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-13-4-5-16(14(2)10-13)21-17(24)12-23-18(25)11-15(3)20-19(23)22-6-8-26-9-7-22/h4-5,10-11H,6-9,12H2,1-3H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSOBAASFVFBEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(2,3-Dichlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2413360.png)
![4-Benzylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2413361.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide](/img/structure/B2413362.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2413363.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2413369.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2413370.png)
![3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2413371.png)

![(Z)-8-(thiophen-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2413373.png)

![6-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2413376.png)
![2-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-4-carboxamide](/img/structure/B2413378.png)
